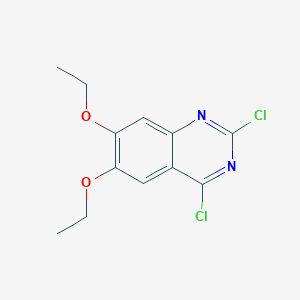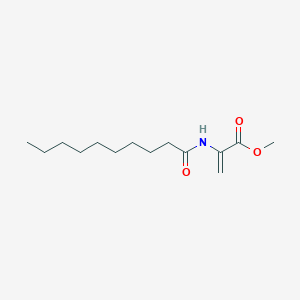
Methyl 2-(decanoylamino)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(decanoylamino)prop-2-enoate is an organic compound with the molecular formula C14H25NO3 It is a derivative of prop-2-enoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the amino group is replaced by a decanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(decanoylamino)prop-2-enoate can be synthesized through a multi-step process involving the following key steps:
Formation of the Enolate Ion: The enolate ion is formed by deprotonating the α-carbon of a suitable precursor, such as a ketone, ester, or nitrile, using a strong base like lithium diisopropylamide (LDA).
Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide to introduce the decanoyl group at the α-position.
Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:
Bulk Polymerization: Using acetic acid and benzoyl peroxide as initiators, the bulk polymerization of vinyl acetate is carried out.
Dispersant Polymerization: Polyvinyl alcohol is used as a dispersant, and the polymerization is conducted in a solvent at a controlled temperature.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(decanoylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the α-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
Methyl 2-(decanoylamino)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of methyl 2-(decanoylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack at the α-position, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Methyl 2-(decanoylamino)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 2-(diacetylamino)prop-2-enoate: Similar in structure but with diacetyl groups instead of decanoyl groups.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains a cyano group and a nitrophenyl group, making it structurally different but functionally similar in certain reactions.
Propiedades
Número CAS |
101979-26-4 |
|---|---|
Fórmula molecular |
C14H25NO3 |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
methyl 2-(decanoylamino)prop-2-enoate |
InChI |
InChI=1S/C14H25NO3/c1-4-5-6-7-8-9-10-11-13(16)15-12(2)14(17)18-3/h2,4-11H2,1,3H3,(H,15,16) |
Clave InChI |
GYMSAPPTKIPBPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[2-(thiophen-3-yl)ethyl]amino}but-2-enoate](/img/structure/B14067795.png)
![1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B14067805.png)
![[2-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14067808.png)

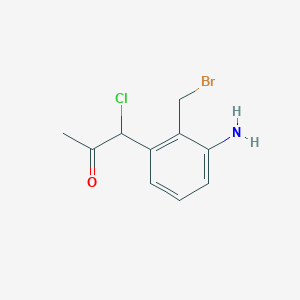

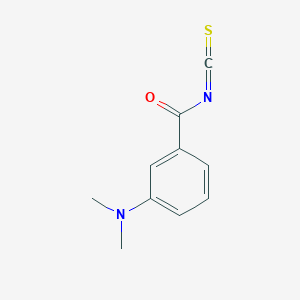
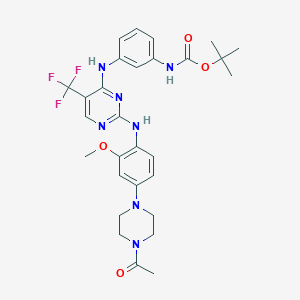

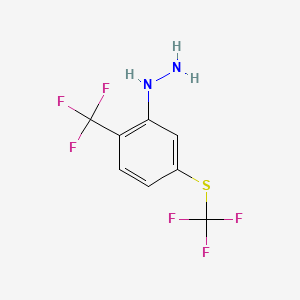
![4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14067846.png)

